molecular formula C7H16ClNO B14618186 1-[(Butan-2-yl)amino]-3-chloropropan-2-ol CAS No. 58759-68-5

1-[(Butan-2-yl)amino]-3-chloropropan-2-ol

Cat. No.: B14618186
CAS No.: 58759-68-5
M. Wt: 165.66 g/mol
InChI Key: ADMQQRVOLDGUGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(Butan-2-yl)amino]-3-chloropropan-2-ol is an organic compound that belongs to the class of amines and alcohols. It features a secondary amine group and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Butan-2-yl)amino]-3-chloropropan-2-ol typically involves the reaction of 3-chloropropan-2-ol with butan-2-amine. The reaction is carried out under controlled conditions, often in the presence of a base to facilitate the nucleophilic substitution reaction. The reaction can be represented as follows:

3-chloropropan-2-ol+butan-2-amineThis compound\text{3-chloropropan-2-ol} + \text{butan-2-amine} \rightarrow \text{this compound} 3-chloropropan-2-ol+butan-2-amine→this compound

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-[(Butan-2-yl)amino]-3-chloropropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amines or alcohols.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or sodium methoxide (NaOCH₃) are employed.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary amines or primary alcohols.

    Substitution: Formation of various substituted amines or alcohols.

Scientific Research Applications

1-[(Butan-2-yl)amino]-3-chloropropan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[(Butan-2-yl)amino]-3-chloropropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[(Butan-2-yl)amino]-2-chloropropan-2-ol: Similar structure but with a different position of the chlorine atom.

    1-[(Butan-2-yl)amino]-3-bromopropan-2-ol: Similar structure but with a bromine atom instead of chlorine.

    1-[(Butan-2-yl)amino]-3-hydroxypropan-2-ol: Similar structure but with a hydroxyl group instead of chlorine.

Uniqueness

1-[(Butan-2-yl)amino]-3-chloropropan-2-ol is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its versatility makes it valuable in both research and industrial contexts.

Properties

IUPAC Name

1-(butan-2-ylamino)-3-chloropropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16ClNO/c1-3-6(2)9-5-7(10)4-8/h6-7,9-10H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADMQQRVOLDGUGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC(CCl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00717702
Record name 1-[(Butan-2-yl)amino]-3-chloropropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58759-68-5
Record name 1-[(Butan-2-yl)amino]-3-chloropropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.